tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s coumarin core is known for its fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Mechanism of Action
The biological activity of tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is primarily attributed to its coumarin core. Coumarins are known to interact with various molecular targets, including enzymes and receptors. For example, they can inhibit the activity of enzymes like cytochrome P450, which is involved in drug metabolism, and can modulate the activity of receptors such as the estrogen receptor . The exact mechanism of action may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant that also contains a coumarin core but has different substituents that confer its specific biological activity.
Dicoumarol: Another anticoagulant with a similar structure but different pharmacological properties.
7-Hydroxycoumarin: A simpler coumarin derivative used in various chemical and biological applications.
These compounds share the coumarin core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-18(25-13-20(24)27-22(2,3)4)11-10-16-17(12-19(23)26-21(14)16)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNMSBVLIZNPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359725 |
Source
|
Record name | tert-Butyl [(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-63-7 |
Source
|
Record name | tert-Butyl [(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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